![molecular formula C11H9BO4 B14162312 Boronic acid, [4-(5-formyl-2-furanyl)phenyl]- CAS No. 480424-64-4](/img/structure/B14162312.png)
Boronic acid, [4-(5-formyl-2-furanyl)phenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boronic acid, [4-(5-formyl-2-furanyl)phenyl]-, also known as 5-formyl-2-furanylboronic acid, is an organic compound with the molecular formula C5H5BO4. This compound is characterized by the presence of a boronic acid group attached to a furan ring, which is further substituted with a formyl group. It is a versatile reagent widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of boronic acid, [4-(5-formyl-2-furanyl)phenyl]-, typically involves the hydroboration of furan derivatives. One common method is the reaction of 5-formylfuran with boronic acid reagents under controlled conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an aqueous or organic solvent .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and optimized reaction conditions to ensure high yield and purity of the final product. The reaction mixture is typically subjected to purification steps, such as recrystallization or chromatography, to isolate the desired boronic acid derivative .
Chemical Reactions Analysis
Types of Reactions
Boronic acid, [4-(5-formyl-2-furanyl)phenyl]-, undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The boronic acid group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Palladium catalyst, potassium carbonate, aryl or vinyl halides.
Major Products Formed
Oxidation: 5-carboxy-2-furanylboronic acid.
Reduction: 5-hydroxymethyl-2-furanylboronic acid.
Substitution: Various aryl or vinyl-substituted furan derivatives.
Scientific Research Applications
Boronic acid, [4-(5-formyl-2-furanyl)phenyl]-, has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions for the synthesis of complex organic molecules.
Industry: Utilized in the production of stable dye-sensitized solar cells and other advanced materials.
Mechanism of Action
The mechanism of action of boronic acid, [4-(5-formyl-2-furanyl)phenyl]-, primarily involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in the design of enzyme inhibitors, where the boronic acid moiety binds to the active site of the enzyme, inhibiting its activity .
Comparison with Similar Compounds
Similar Compounds
4-Formylphenylboronic acid: Similar structure but with a phenyl ring instead of a furan ring.
3-Formylphenylboronic acid: Similar structure but with the formyl group in the meta position on the phenyl ring.
2-Formylphenylboronic acid: Similar structure but with the formyl group in the ortho position on the phenyl ring .
Uniqueness
Boronic acid, [4-(5-formyl-2-furanyl)phenyl]-, is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties compared to its phenyl counterparts. This uniqueness makes it particularly useful in specific synthetic applications and in the design of biologically active molecules .
Properties
CAS No. |
480424-64-4 |
|---|---|
Molecular Formula |
C11H9BO4 |
Molecular Weight |
216.00 g/mol |
IUPAC Name |
[4-(5-formylfuran-2-yl)phenyl]boronic acid |
InChI |
InChI=1S/C11H9BO4/c13-7-10-5-6-11(16-10)8-1-3-9(4-2-8)12(14)15/h1-7,14-15H |
InChI Key |
MVLWVPKDWMFGMV-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=CC=C(O2)C=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,6-Dimethyl-3-(3-methylphenyl)thieno[2,3-d]pyrimidin-4-one](/img/structure/B14162232.png)
![N'-[(E)-(4-methoxy-3-nitrophenyl)methylidene]-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B14162243.png)
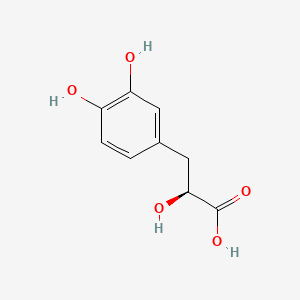
![tetracyclo[6.2.1.13,6.02,7]dodeca-2(7),4,9-triene](/img/structure/B14162262.png)
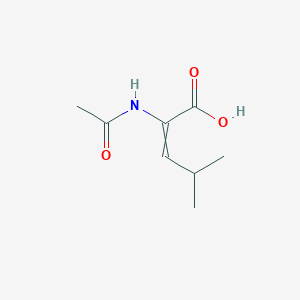
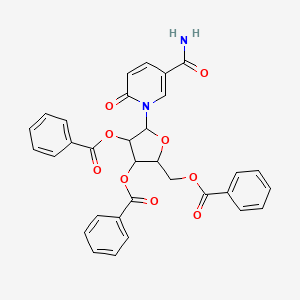
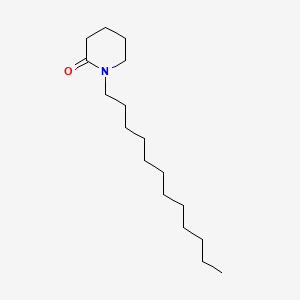
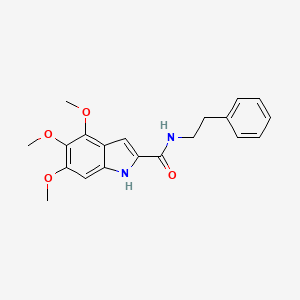
![tetracyclo[6.2.1.13,6.02,7]dodeca-2(7),4,9-triene](/img/structure/B14162290.png)
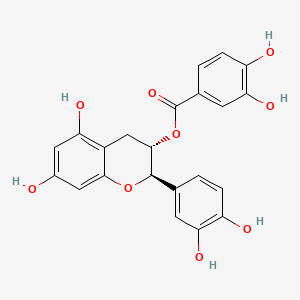
![2-(4-chloro-2-methylphenoxy)-N-[4-(4-ethylpiperazin-1-yl)phenyl]acetamide](/img/structure/B14162297.png)
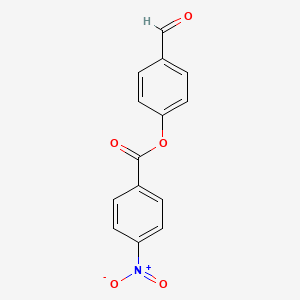
![1H-Pyrrolo[2,3-b]pyridine, 5-bromo-4-ethyl-1-[[2-(trimethylsilyl)ethoxy]methyl]-](/img/structure/B14162311.png)
![Ethyl 2-[2-[(5-carbamoylimidazol-4-ylidene)amino]hydrazinyl]acetate](/img/structure/B14162320.png)
